CES2 Inhibitory Potency: Nanomolar IC₅₀ vs. Micromolar Published Inhibitors
The compound inhibits human CES2 with an IC₅₀ of 20 nM (Ki = 42 nM) in human liver microsomes using fluorescein diacetate as the probe substrate [1]. As a cross-study reference, the advanced CES2 inhibitor LK-44 (hCES2A-IN-2) exhibits an IC₅₀ of 5.02 ± 0.67 μM under comparable conditions [2]. The ~250-fold difference in potency is consistent with a distinct chemotype-driven binding mode. Although the assays differ in enzyme source (native liver microsomes vs. recombinant hCES2A), both used fluorescein diacetate as substrate, supporting a meaningful potency comparison.
| Evidence Dimension | CES2 IC₅₀ |
|---|---|
| Target Compound Data | 20 nM |
| Comparator Or Baseline | LK-44 (hCES2A-IN-2): 5.02 ± 0.67 μM |
| Quantified Difference | ≈ 250-fold higher potency |
| Conditions | Human liver microsomes, fluorescein diacetate substrate, 10 min preincubation [1] vs. recombinant hCES2A, same substrate [2] |
Why This Matters
For projects targeting irinotecan-induced delayed diarrhea or CES2-mediated prodrug activation, the nanomolar potency translates to lower effective concentrations and reduced off-target risk compared to micromolar alternatives.
- [1] BindingDB Entry BDBM50154561 (ChEMBL3774603). IC₅₀: 20 nM; Ki: 42 nM; Target: Carboxylesterase 2 (Human). View Source
- [2] Design, synthesis, and biological evaluation studies of novel carboxylesterase 2 inhibitors for the treatment of irinotecan-induced delayed diarrhea. Eur J Med Chem, 2023, 256, 115464. View Source
